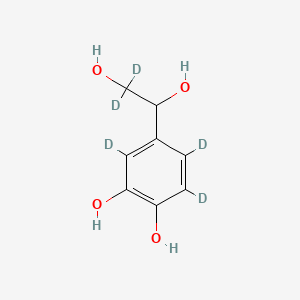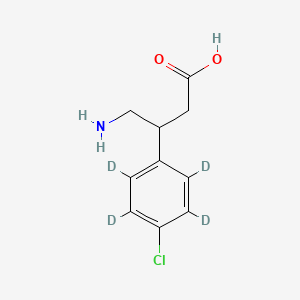
Baclofen-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baclofen-d4 is the deuterium labeled Baclofen . Baclofen, a lipophilic derivative of γ-aminobutyric acid (GABA), is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . Baclofen mimics the action of GABA and produces slow presynaptic inhibition through the GABAB receptor . Baclofen has high blood brain barrier penetrance .
Synthesis Analysis
An efficient, economic, and high yielding method was described for the synthesis of baclofen (BAC) pharmacopoeial impurities (impurity A and impurity B) which can be used for gram-scale synthesis . Furthermore, a novel ecofriendly thin-layer chromatographic TLC-densitometric method was established and validated for the determination of BAC and its synthesized impurities .
Molecular Structure Analysis
The molecular formula of this compound is C10H12ClNO2 . The InChI code is InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D .
Chemical Reactions Analysis
This compound, like Baclofen, is used in various chemical reactions. For instance, a validated method for the screening and quantification of Baclofen, Gabapentin, and Pregabalin in human post-mortem whole blood using protein precipitation and liquid chromatography–tandem mass spectrometry has been developed .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 217.68 g/mol . The XLogP3 is -1 . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The rotatable bond count is 4 . The exact mass and monoisotopic mass are 217.0807633 g/mol . The topological polar surface area is 63.3 Ų .
Aplicaciones Científicas De Investigación
Estándar interno para la cuantificación
Baclofen-d4 se utiliza como un estándar interno para la cuantificación de baclofen por GC o LC-MS. Esto permite mediciones precisas y exactas en estudios farmacocinéticos .
Optimización del tratamiento de la espasticidad
La investigación sobre la dosis óptima de baclofen y el intervalo de dosificación para lograr concentraciones efectivas en el LCR está en curso, con this compound desempeñando un papel en estos estudios .
Estudios neurofarmacológicos
This compound se utiliza en la investigación neurofarmacológica, como el estudio de sus efectos sobre la liberación de norepinefrina de las aurículas de rata aisladas .
Estudios cinéticos
Este compuesto se utiliza en estudios cinéticos para rastrear la absorción, distribución, metabolismo y excreción (ADME) de baclofen, ya que el compuesto deuterado se comporta de manera similar a la forma no deuterada .
Estudios de biodisponibilidad
This compound ayuda a comprender la biodisponibilidad de baclofen, que se ha informado que disminuye con el aumento de las dosis, lo que sugiere una absorción saturable .
Análisis de la actividad del enantiómero
Ayuda en el estudio de los enantiómeros de baclofen, donde la actividad biológica reside exclusivamente en su enantiómero ®-(–) .
Mecanismo De Acción
Target of Action
Baclofen-d4, a deuterium-labeled variant of Baclofen, primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors are expressed on pre- and post-synaptic neurons . GABA receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the central nervous system .
Mode of Action
This compound acts as an agonist at the beta subunit of GABA receptors . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . This results in the reduction of muscle spasticity .
Biochemical Pathways
The activation of GABA B receptors by this compound affects several biochemical pathways. It has been shown that GABA B receptors are involved in memory storage and retrieval, reward, motivation, mood, and anxiety . This compound, through its action on GABA B receptors, can influence these processes .
Pharmacokinetics
Clinically, Baclofen is often given orally with a reported bioavailability of 70% to 80% . The bioavailability of Baclofen has been reported to decrease with increasing doses, suggesting saturable absorption . .
Result of Action
The primary result of this compound action is the reduction of muscle spasticity . It achieves this by causing hyperpolarization of neuronal membranes, which decreases neuronal excitability and thus reduces muscle spasms . This compound also exhibits anti-inflammatory and neuroprotective activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, patient’s metabolic rate, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Baclofen-d4 is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to manage severe muscle spasms of cerebral or spinal cord origins, including multiple sclerosis and traumatic brain injury . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact mechanism of action of this compound is not entirely clear. It is known that this compound is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .
Temporal Effects in Laboratory Settings
It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, results showed that Baclofen (0.5, 2 and 4 mg/kg, IP) dose-dependently impaired performance in a task, with the highest dose tested showing a significant impairment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily used in pharmacokinetic and drug metabolism studies, where it can provide valuable insights into how Baclofen is absorbed, distributed, metabolized, and eliminated from the body .
Transport and Distribution
It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .
Subcellular Localization
It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .
Propiedades
IUPAC Name |
4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CN)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of Baclofen-d4 in the research on Baclofen quantification in hair?
A1: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying Baclofen in hair samples []. This means that a known amount of this compound is added to the hair samples during the analysis.
Q2: Why is using an internal standard like this compound important in this context?
A2: Employing an internal standard like this compound is crucial for achieving accurate and reliable Baclofen quantification. It helps to correct for potential variations during sample preparation and analysis. By comparing the signal from Baclofen in the sample to the signal from the known amount of this compound, researchers can accurately determine the concentration of Baclofen in the hair sample []. This approach enhances the reliability and precision of the analytical method.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

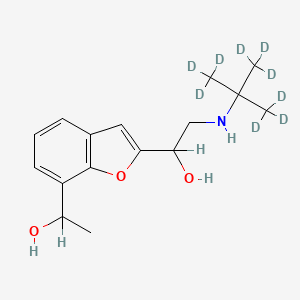




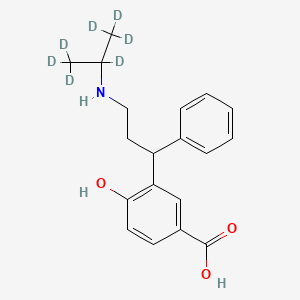
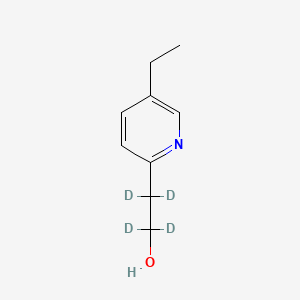
![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
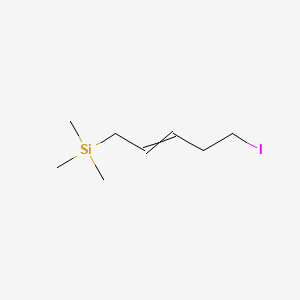
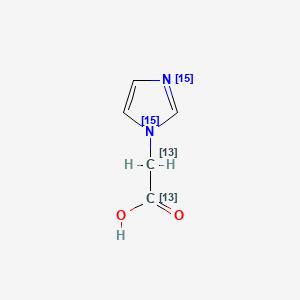
![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)
